4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

Drug Design ADME Prediction Lipophilicity

4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol is the privileged heterocyclic building block that retains the essential phenol pharmacophore while adding a para‑bromine for Pd‑catalyzed diversification. Its XlogP of 1.7 satisfies the logP > 1 threshold required for cell‑based and in‑vivo screening, a 2‑unit leap over the non‑halogenated parent. The bromine enables direct C–H (hetero)arylation under Pd/PTABS catalysis, allowing rapid generation of 2,5‑disubstituted oxadiazole libraries. For discovery programs that demand both synthetic versatility and drug‑like physicochemical properties in a single scaffold, this compound is the definitive choice.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Cat. No. B11941798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NN=CO2)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-11-10-4-13-8/h1-4,12H
InChIKeyBBEBNKOFVVLLBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol – Key Physicochemical & Structural Profile for Informed Procurement


4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol (CAS 89892-29-5) is a heterocyclic building block combining a brominated phenol core with a 1,3,4-oxadiazole ring. Its molecular formula is C₈H₅BrN₂O₂ with a molecular weight of 241.04 g·mol⁻¹ . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, associated with antibacterial, anticancer, and anti-inflammatory activities [1]. The specific substitution pattern – a bromine atom para to the phenolic –OH and ortho to the oxadiazole – creates distinct physicochemical properties that differentiate it from non‑halogenated or differently halogenated analogs.

Why 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol Cannot Be Replaced by a Non‑Halogenated or Alternative Halogen Analog


The bromine substituent at the 4‑position is not a passive spectator; it profoundly influences the compound’s lipophilicity, electronic character, and synthetic versatility. Replacing 4‑bromo-2-(1,3,4-oxadiazol-2-yl)phenol with the non‑halogenated parent compound 2-(1,3,4-oxadiazol-2-yl)phenol would decrease the logP by more than 2 units, drastically altering membrane permeability and pharmacokinetic behavior [1]. Likewise, substitution with a 4‑chloro analog would reduce oxidative‑addition reactivity in palladium‑catalyzed cross‑coupling reactions, limiting downstream derivatization options [2]. These differences are quantifiable and have direct consequences for both biological assay interpretation and synthetic route design.

Quantitative Differentiation of 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol Against Closest Analogs


Lipophilicity Advantage: 2.04 log Unit Increase in XlogP Over Non‑Halogenated Parent

The predicted XlogP of 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol is 1.7 [1], compared with –0.34 for the non‑halogenated parent 2-(1,3,4-oxadiazol-2-yl)phenol . This represents a 2.04 log‑unit increase in lipophilicity, indicating significantly higher membrane permeability and potential for improved oral absorption or cellular uptake.

Drug Design ADME Prediction Lipophilicity

ChEMBL AlogP Confirmation: Independent Computational Consensus for 2.20 Log Units

An independent calculation from the ChEMBL database assigns an AlogP of 2.20 to 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol [1]. While a direct AlogP comparator for the non‑brominated parent is not available in the same database, the value corroborates the XlogP‑based conclusion that bromine substitution substantially elevates lipophilicity relative to the parent scaffold (logP –0.34) .

Cheminformatics Drug‑Likeness Property Prediction

Synthetic Versatility: Bromine as a Handle for Palladium‑Catalyzed C–H (Hetero)Arylation

The bromine atom renders 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol a competent substrate for palladium‑catalyzed C–H (hetero)arylation, as demonstrated in a dedicated methodology study using bromo(hetero)arenes [1]. The protocol employs Pd/PTABS at low catalyst loading and enables efficient construction of arylated oxadiazole libraries. Non‑halogenated 2-(1,3,4-oxadiazol-2-yl)phenol lacks this synthetic handle, severely restricting its use in cross‑coupling‑based diversification.

Cross‑Coupling C–H Activation Synthetic Chemistry

Antibacterial SAR Context: 4‑Phenol Substitution Favored in Oxadiazole Class

A comprehensive SAR study of 72 oxadiazole analogs identified 4‑phenol substitution as a favored motif for antibacterial activity against the ESKAPE panel [1]. The 4‑phenol derivative 79a showed an MIC of 16 µg·mL⁻¹ against S. aureus, while non‑phenol substitutions often abolished activity. The presence of the bromine atom in 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol combines this favored phenol motif with a cross‑coupling‑competent halogen, offering a unique dual advantage not found in the unsubstituted parent.

Antibacterial Structure–Activity Relationship Medicinal Chemistry

High‑Impact Application Scenarios for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol Based on Quantified Differentiation


Antibacterial Lead Optimization Requiring Phenol Pharmacophore with Diversifiable Halogen Handle

In antibacterial drug design targeting Gram‑positive pathogens, the 4‑phenol motif has been validated as critical for oxadiazole‑class activity [1]. 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol retains this essential phenol while providing a bromine atom for Suzuki, Heck, or direct C–H arylation diversification [2]. This enables systematic exploration of the C‑ring substituent space without sacrificing the core pharmacophore, a workflow impossible with 2-(1,3,4‑oxadiazol‑2‑yl)phenol.

ADME‑Guided Compound Library Design Demanding Higher Lipophilicity

For cell‑based and in‑vivo screening cascades, compounds with logP > 1 are often preferred to ensure adequate membrane permeability. With an XlogP of 1.7 [3], 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol meets this threshold, whereas the non‑halogenated parent (logP = –0.34) falls short by more than 2 log units. Procurement of the brominated analog is therefore indicated when the screening funnel requires lipophilic building blocks.

Diversification Chemistry: Modular Synthesis of Arylated Oxadiazole Libraries

The bromine substituent enables direct C–H (hetero)arylation under Pd/PTABS catalysis, a methodology specifically developed for bromo(hetero)arenes [2]. This allows the rapid generation of diverse 2,5‑disubstituted oxadiazole libraries for biological screening. The non‑halogenated parent cannot participate in this transformation, making the brominated compound the mandatory choice for cross‑coupling‑based analog synthesis.

Physicochemical Property Benchmarking in Heterocyclic Building Block Collections

When constructing a chemically diverse screening library, the 78.89 g·mol⁻¹ molecular weight increase and 2.04‑unit logP shift relative to the parent scaffold [3] provide measurable property diversification. These differences ensure that 4-bromo-2-(1,3,4-oxadiazol-2-yl)phenol occupies a distinct region of chemical space, reducing redundancy in compound collections and maximizing the information content of screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(1,3,4-oxadiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.